Methyl 4-azido-2,6-difluorobenzoate
Description
Methyl 4-azido-2,6-difluorobenzoate is a fluorinated aromatic azide derivative featuring a benzoate ester backbone substituted with an azide (-N₃) group at the para position and fluorine atoms at the 2- and 6-positions. This compound is of significant interest in photochemistry and materials science due to the reactivity of its azide group, which can generate nitrene intermediates upon thermal or photolytic activation .
Properties
Molecular Formula |
C8H5F2N3O2 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
methyl 4-azido-2,6-difluorobenzoate |
InChI |
InChI=1S/C8H5F2N3O2/c1-15-8(14)7-5(9)2-4(12-13-11)3-6(7)10/h2-3H,1H3 |
InChI Key |
KNHGHIOIGRZEIU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)N=[N+]=[N-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Aromatic Azides
4-Azido-2,3,5,6-Tetrafluoropyridine
- Structure : Pyridine ring with four fluorine atoms and one azide group.
- Molecular Weight : ~215.09 g/mol.
- Reactivity : Undergoes thermal decomposition to generate triplet nitrenes, which exhibit longer lifetimes compared to singlet nitrenes due to electron-withdrawing fluorine substituents .
- Key Difference : The pyridine ring enhances electron deficiency, accelerating nitrene formation but reducing stability in polar solvents compared to benzoate esters .
4-Azido-3,5-Dichloro-2,6-Difluoropyridine
Comparison Table 1: Fluorinated Aromatic Azides
Halogenated Benzoate Esters
Methyl 4-Bromo-2,6-Difluorobenzoate
- Structure : Precursor to the target compound, with bromine replacing the azide group.
- Molecular Weight : 251.02 g/mol .
- Reactivity : Bromine serves as a leaving group in nucleophilic substitution reactions, enabling azide introduction. Less reactive toward photolysis compared to azides .
Methyl 2-Bromohexanoate
Comparison Table 2: Halogenated Benzoate Esters
Azido-Substituted Heterocycles
4-Azido-2,3-Diarylquinolines
- Structure: Quinoline backbone with azide and aryl groups.
- Reactivity: Participates in Pd-catalyzed coupling reactions with boronic acids, yielding 4-amino-2,3-diarylquinolines .
- Key Difference: The quinoline ring’s nitrogen enhances stability under basic conditions, unlike the ester-containing target compound, which may hydrolyze .
Photochemical Behavior
This compound exhibits UV-induced azide decomposition to form singlet nitrenes, which rapidly undergo intersystem crossing to triplet states or participate in C–H insertion . This contrasts with perfluorinated pyridine azides (e.g., 4-azido-2,3,5,6-tetrafluoropyridine), where triplet nitrenes dominate due to stronger electron-withdrawing effects .
Thermal Stability
The compound decomposes at temperatures above 100°C, releasing nitrogen gas and forming reactive nitrene intermediates. This property is leveraged in polymer crosslinking, outperforming aliphatic azides like methyl 2-bromohexanoate in thermal resilience .
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